molecular formula C15H13N3O3S B2987313 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1903891-19-9

4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2987313
CAS No.: 1903891-19-9
M. Wt: 315.35
InChI Key: WGNWGUGSAPELFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring, an azetidine ring, and a benzonitrile group, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves the use of catalysts and specific solvents to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide (NaN3) or sodium cyanide (NaCN).

Major Products Formed:

  • Oxidation: The oxidation of the benzonitrile group can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction of the nitrile group can produce primary amines.

  • Substitution: Substitution reactions can result in the formation of various azetidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile is used to study enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism by which 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Pyridin-3-yloxy)aniline

  • 4-(Pyridin-3-yloxy)benzoic acid

  • 4-(3-Pyridinyloxy)phthalonitrile

Uniqueness: 4-((3-(Pyridin-3-yloxy)azetidin-1-yl)sulfonyl)benzonitrile stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c16-8-12-3-5-15(6-4-12)22(19,20)18-10-14(11-18)21-13-2-1-7-17-9-13/h1-7,9,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNWGUGSAPELFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.